

4-Chloro-2-iodobenzonitrile CAS number lookup

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Compound of Interest

Compound Name: 4-Chloro-2-iodobenzonitrile

Cat. No.: B1592085

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Core Physicochemical & Structural Properties

4-Chloro-2-iodobenzonitrile is a solid organic compound characterized by a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom.^{[1][2]} Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |
|-------------------|------------------------------------|----------------------|
| CAS Number | 61272-75-1 | ^{[1][2][3]} |
| Molecular Formula | C ₇ H ₃ ClIN | ^[1] |
| Molecular Weight | 263.46 g/mol | ^[1] |
| Physical Form | Solid | ^[1] |
| Purity | Typically ≥98% | ^[1] |
| InChI Key | YRQAIFRITOPIGE-UHFFFAOYSA-N | ^[1] |
| Storage | Ambient Temperature | ^[1] |

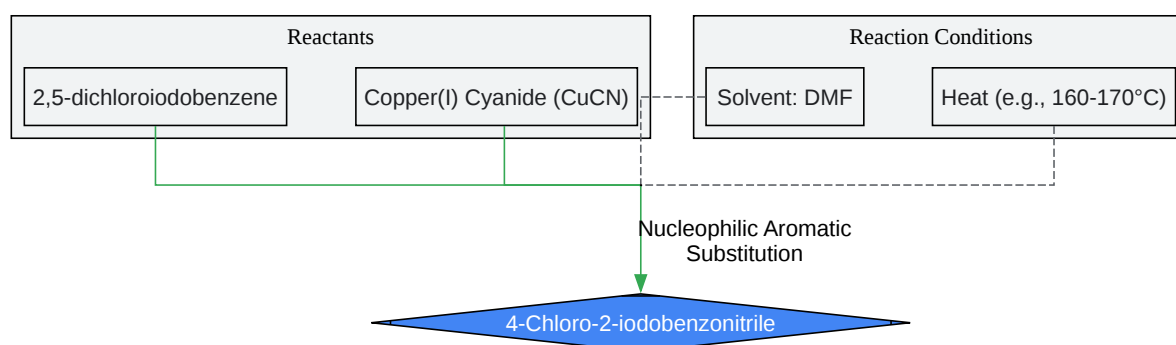
Synthesis of 4-Chloro-2-iodobenzonitrile: A Mechanistic Overview

The preparation of **4-Chloro-2-iodobenzonitrile** is not commonly detailed in standard literature, but analogous transformations, such as the synthesis of 4-chloro-2-nitrobenzonitrile

from 2,5-dichloronitrobenzene, provide a proven synthetic route. This reaction is a nucleophilic aromatic substitution, specifically a cyanation reaction, where a chloro group is displaced by a cyanide anion.

The use of copper(I) cyanide is critical; it facilitates the displacement of the halogen, which is otherwise difficult on an electron-rich aromatic ring. N,N-dimethylformamide (DMF) is an ideal solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, promoting a homogenous reaction environment.

A potential synthetic pathway is illustrated below:



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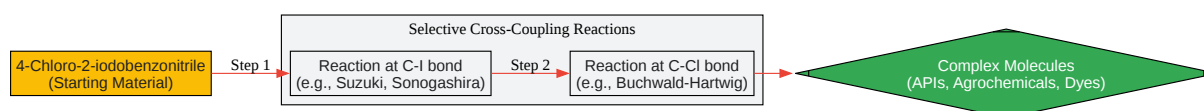
Caption: Conceptual workflow for the synthesis of **4-Chloro-2-iodobenzonitrile**.

Applications in Drug Discovery and Organic Synthesis

While specific applications of **4-Chloro-2-iodobenzonitrile** are highly specialized, its utility stems from the broader class of benzonitrile derivatives, which are pivotal in medicinal chemistry and material science.^{[4][5]}

Pharmaceutical Intermediate: Benzonitrile derivatives are recognized as privileged scaffolds in drug development.[4] They can act as hydrogen bond acceptors and bioisosteres for other functional groups. The presence of two distinct halogen atoms (Cl and I) on the **4-Chloro-2-iodobenzonitrile** scaffold allows for selective, stepwise functionalization. For instance, the iodine atom is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position while leaving the less reactive chlorine atom at the 4-position intact for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy for building complex, multi-substituted aromatic compounds found in many active pharmaceutical ingredients (APIs).[6]

Agrochemicals and Dyes: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals and dyes.[5][7] The structural motifs derived from substituted benzonitriles are common in herbicides and pesticides.



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Caption: Role as a versatile intermediate for complex molecule synthesis.

Safety and Handling Protocol

Proper handling of **4-Chloro-2-iodobenzonitrile** is essential. The compound is classified as a warning-level hazard.[1]

| Hazard Type | GHS Statement(s) | Precautionary Measures (Selected) |
|------------------------|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling. [\[8\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of an Analog, 4-chloro-2-nitrobenzonitrile

The following protocol for a structurally related compound, 4-chloro-2-nitrobenzonitrile, illustrates the key steps and rationale applicable to the synthesis of **4-Chloro-2-iodobenzonitrile**. This protocol is adapted from established procedures.[\[10\]](#)[\[11\]](#)

Objective: To synthesize 4-chloro-2-nitrobenzonitrile via nucleophilic aromatic substitution.

Materials:

- 2,5-dichloronitrobenzene
- Copper(I) cyanide (CuCN)
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.1-1.2 eq), and N,N-dimethylformamide.
 - Causality: Using a slight excess of copper(I) cyanide ensures the complete consumption of the starting material. DMF serves as a polar aprotic solvent necessary to dissolve the reagents and facilitate the reaction at high temperatures.[\[11\]](#)
- Heating: Heat the mixture under reflux (typically 160-170°C) for 3.5 to 5.5 hours.[\[10\]](#)[\[11\]](#) The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

- Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated benzene ring.
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into ethyl acetate and stir for several hours.
 - Causality: This step precipitates copper salts and byproducts, which are insoluble in ethyl acetate, while the desired organic product remains in solution.
- Filtration: Filter the resulting precipitate and wash it with a small amount of ethyl acetate.
 - Causality: This removes the insoluble inorganic materials from the product-containing solution.
- Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The resulting residue can be further purified by column chromatography or recrystallization to yield pure 4-chloro-2-nitrobenzonitrile.
 - Causality: Removal of the solvent yields the crude product, which often requires further purification to remove any remaining starting material or soluble byproducts.

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